1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione

Description

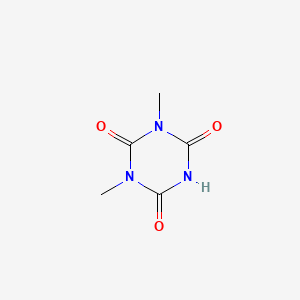

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-3(9)6-4(10)8(2)5(7)11/h1-2H3,(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPRELTZPXBZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986442 | |

| Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6726-48-3 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006726483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Derivatization Strategies and Functionalization Reactions

Once the 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione scaffold is obtained, it can be further modified to introduce diverse functionalities.

The nitrogen atoms of the triazinane ring are potential sites for substitution reactions. While the 1 and 3 positions are already methylated in the target compound, the nitrogen at the 5-position could potentially undergo substitution. N-alkylation of amines is a common synthetic transformation, and in the context of heterocyclic compounds, various methods are employed. nih.gov For instance, the alkylation of 1,3-diazaoxindoles has been investigated, showing that the choice of base can direct alkylation to different positions. mdpi.com This suggests that with a suitable choice of reagents and reaction conditions, the N-5 position of a this compound could be functionalized.

The carbonyl groups of the triazinane-trione ring are key reactive sites. The oxygen atoms can act as nucleophiles or be involved in reactions that transform the carbonyl group. For example, the reaction of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones with reagents to form the corresponding trithiones demonstrates that the carbonyl oxygen can be replaced. wikipedia.org In general, carbonyl groups influence the reactivity of a molecule by increasing the electrophilicity of the carbonyl carbon. pearson.com This makes them susceptible to nucleophilic attack. While specific reactions at the carbonyl oxygen of this compound are not detailed in the available literature, the known chemistry of carbonyl compounds suggests possibilities for reactions such as reduction, condensation, and conversion to other functional groups.

Nucleophilic Reactions and Reactivity Studies

The reactivity of this compound, also known as 1,3-dimethylisocyanurate, is primarily characterized by the electrophilic nature of its three carbonyl carbons. These sites are susceptible to attack by a variety of nucleophiles, which can lead to substitution at the carbonyl group or, more commonly, to the opening of the triazinane ring. The presence of two methyl groups on the nitrogen atoms influences the electronic properties and steric accessibility of the carbonyl groups, thereby modulating the compound's reactivity compared to its unsubstituted counterpart, cyanuric acid.

The general mechanism for nucleophilic attack involves the addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. It can either collapse back to the starting materials, lead to the expulsion of a leaving group (if one were present), or initiate a ring-opening cascade.

Ring-Opening Reactions

A significant pathway in the nucleophilic chemistry of this compound is the cleavage of the heterocyclic ring. This process is often initiated by the attack of a nucleophile on a carbonyl carbon, followed by the breaking of an adjacent carbon-nitrogen bond.

Hydrolysis:

In the presence of water, particularly under basic or acidic conditions, this compound can undergo hydrolysis. The enzymatic hydrolysis of the parent compound, cyanuric acid, by the enzyme AtzD provides a plausible model for the chemical mechanism. In this model, a nucleophile (in the enzymatic case, a serine residue) attacks a carbonyl carbon. researchgate.net This is followed by the opening of the triazine ring to form a linear intermediate. researchgate.net

For N,N'-disubstituted cyclic diones, such as the structurally related 1,3-dimethylphenobarbital, alkaline hydrolysis has been shown to proceed via ring cleavage. nih.gov The reaction of 1,3-dimethylphenobarbital with potassium hydroxide (B78521) in aqueous methanol (B129727) leads to the reversible cleavage of the barbiturate (B1230296) ring at the 1,6-position, forming a stable malonuric acid intermediate. nih.gov A subsequent, irreversible ring opening at the 1,2-position, followed by decarboxylation, leads to the final products. nih.gov A similar pathway can be postulated for this compound, where the initial nucleophilic attack by a hydroxide ion would lead to a ring-opened carbamate, which could then undergo further hydrolysis and decarboxylation.

The disappearance rate of 1,3-dimethylphenobarbital during alkaline hydrolysis has been observed to be biphasic, and the kinetics are consistent with the proposed ring-opening mechanism. nih.gov The individual rate constants and the equilibrium constant for the initial reversible ring-opening have been determined, as shown in the table below.

Table 1: Kinetic Data for the Alkaline Hydrolysis of 1,3-Dimethylphenobarbital

| Parameter | Value |

| k1 (M-1 min-1) | 1.83 |

| k-1 (min-1) | 0.043 |

| Keq (M-1) | 42.6 |

| k2 (min-1) | 0.012 |

Data adapted from a study on the alkaline hydrolysis of 1,3-dimethylphenobarbital, which serves as an analogous model for the reactivity of this compound. nih.gov

Aminolysis:

The reaction with amines can also lead to ring opening. Primary and secondary amines can act as nucleophiles, attacking the carbonyl carbons. The resulting tetrahedral intermediate can then undergo ring cleavage to form substituted ureas and other linear derivatives. The reactivity of the amine will depend on its nucleophilicity and steric bulk.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that readily react with carbonyl compounds. wisc.eduadichemistry.com The reaction of a Grignard reagent with this compound is expected to involve the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to one or more of the carbonyl carbons. masterorganicchemistry.com

The initial addition would form a tertiary alcohol after acidic workup. wisc.edu Given the presence of three carbonyl groups, multiple additions are possible, potentially leading to a mixture of products. The reaction of Grignard reagents with esters, which are structurally similar to the amide-like functionalities in the triazinane-trione ring, often results in a double addition to form tertiary alcohols. masterorganicchemistry.com A similar reactivity pattern could be anticipated for this compound.

Table 2: Expected Products from the Reaction of Grignard Reagents with Carbonyl-Containing Compounds

| Carbonyl Compound | Grignard Reagent | Product after Workup |

| Aldehyde | R-MgX | Secondary Alcohol |

| Ketone | R-MgX | Tertiary Alcohol |

| Ester | 2 eq. R-MgX | Tertiary Alcohol |

| This compound | R-MgX | Tertiary Alcohol (mono-, di-, or tri-addition possible) |

This table illustrates the general reactivity of Grignard reagents with carbonyl compounds and extrapolates the expected outcome for this compound. wisc.edumasterorganicchemistry.com

The reactivity of the triazinane-trione ring towards Grignard reagents would also be influenced by the basicity of the organometallic compound. Grignard reagents are strongly basic and can deprotonate acidic protons. adichemistry.com However, in this compound, there are no acidic protons, so the primary reaction pathway is expected to be nucleophilic addition to the carbonyl groups.

Coordination Chemistry and Ligand Properties of 1,3 Dimethylcyanurate

Organometallic Chemistry of the 1,3-Dimethylcyanurate Ligand

Analysis of Electron-Donor Properties in Organometallic Systems

The 1,3-dimethylcyanurate (DMC) ligand exhibits notable electron-donor properties when incorporated into organometallic complexes. An analysis of pentacarbonyl chromium complexes provides insight into the ligand's electronic influence. A comparison of the ¹³C NMR chemical shifts of the carbonyl (CO) ligands in these complexes reveals information about the net electron-donating capacity of the DMC ligand. uni-tuebingen.de

In one such complex, the chemical shift for the trans carbonyl group is observed at δ = 225.4 ppm. This value, when compared to related pentacarbonyl chromium complexes, suggests a moderate electron-donor capacity for the 1,3-dimethylcyanurate ligand. The electron density donated by the DMC ligand to the metal center influences the back-bonding from the metal to the carbonyl ligands, which in turn affects the ¹³C NMR chemical shifts of the CO groups. uni-tuebingen.de

| Complex | ¹³C NMR Chemical Shift (δ) for trans-CO (ppm) |

|---|---|

| [(DMC)Cr(CO)₅] | 225.4 |

Reactivity and Stability of Organometallic Derivatives

The 1,3,5-triazinane-2,4,6-trione ring system is characterized by its high stability. This stability is generally retained when it is incorporated into organometallic derivatives. The reactivity of the organometallic complexes of 1,3-dimethylcyanurate is influenced by the nature of the central metal atom and the other associated ligands.

Syntheses of 1,3-dimethylcyanurate complexes have been achieved with a variety of metals, including lithium, silver, zinc, nickel, and copper. uni-tuebingen.de The formation of these complexes demonstrates the versatility of the 1,3-dimethylcyanurate anion as a ligand. For instance, organometallic complexes of the 1,3-dimethylcyanurate ligand with the general formula [Ph₄P][(C₅H₆N₃O₃)M(CO)₅] have been synthesized for M = Cr, Mo, W. uni-tuebingen.de

Advanced Spectroscopic and Structural Characterization

Solid-State Structural Elucidation

Solid-state analysis, primarily through X-ray diffraction, has been instrumental in defining the precise three-dimensional arrangement of 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione.

Single Crystal X-ray Diffraction Studies of the Compound and Its Complexes

Single-crystal X-ray diffraction analysis of 1,3-dimethylisocyanuric acid provides detailed insights into its molecular geometry. The compound crystallizes and its structural parameters have been determined. Furthermore, the deprotonated form of the molecule, the 1,3-dimethylcyanurate (DMC) anion, serves as a ligand in various organometallic complexes. For instance, its coordination with transition metals like chromium (Cr), molybdenum (Mo), and tungsten (W) in pentacarbonyl complexes, forming anions of the type [(DMC)M(CO)5]−, has been studied. uni-tuebingen.de

The crystallographic data for these complexes confirm the coordination of the 1,3-dimethylcyanurate ligand to the metal center through its deprotonated nitrogen atom. uni-tuebingen.de

| Parameter | Value |

|---|---|

| Compound | 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione |

| Formula | C15H33N3O3Si3 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 17.8622(4) |

| c (Å) | 12.5153(3) |

| Volume (ų) | 3458.13(14) |

| Z | 6 |

| Temperature (K) | 293 |

Note: The data in Table 1 pertains to a related derivative, 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione, as specific crystallographic tables for the 1,3-dimethyl derivative were not available in the cited sources. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The stability of the crystal lattice of 1,3-dimethylisocyanuric acid and its derivatives is maintained by a network of non-covalent interactions. These forces dictate the packing of molecules in the solid state and lead to the formation of well-defined supramolecular structures.

Supramolecular Architecture Formation

The interplay of intermolecular forces, particularly hydrogen bonding, results in the self-assembly of molecules into a supramolecular architecture. In the case of a silver-ethylenediamine complex of 1,3-dimethylisocyanuric acid, the complex forms pairs through weak intermolecular hydrogen bonds involving the amine hydrogen atoms of the ethylenediamine (B42938) ligand and the oxygen atoms of the 1,3-dimethylcyanurate ligand. uni-tuebingen.de This demonstrates how the compound can participate in forming larger, ordered structures through specific non-covalent interactions.

Solution-State Spectroscopic Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for characterizing the structure and electronic environment of this compound in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure.

The analysis of this compound reveals strong and broad absorption bands at 3200 cm⁻¹ and 3067 cm⁻¹, which are attributed to the stretching vibrations of the N-H group. The presence of two methyl groups is confirmed by relatively weak bands appearing in the 2835-3002 cm⁻¹ range, characteristic of C-H stretching vibrations. A significant feature of the spectrum is the presence of three strong absorption bands for the carbonyl (C=O) groups, located in the frequency range of 1621-1764 cm⁻¹. The triketo form of the molecule is confirmed by these characteristic carbonyl vibrations. uni-tuebingen.de

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch | 3200, 3067 | Strong, Broad | uni-tuebingen.de |

| C-H Stretch (Methyl) | 2835-3002 | Weak | uni-tuebingen.de |

Mass Spectrometry Techniques (e.g., FAB Mass Spectrometry, GC-MS)

Mass spectrometry provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. Techniques such as Electron Impact (EI) and Fast Atom Bombardment (FAB) have been utilized for the characterization of this compound and its derivatives. uni-tuebingen.de

In a typical mass spectrum, the molecular ion peak (M+) would correspond to the molecular weight of the compound (157.13 g/mol ). The fragmentation pattern would likely involve the cleavage of the methyl groups and the breakdown of the triazinane ring, leading to characteristic fragment ions. For instance, the loss of a methyl group (-CH₃) would result in a fragment at m/z 142. Further fragmentation could involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) moieties.

While specific fragmentation data for the parent compound is not extensively detailed in readily available literature, the general approach involves ionization followed by the analysis of fragment ions to piece together the molecular structure. High-resolution mass spectrometry can be employed to determine the exact elemental composition of the parent ion and its fragments. uni-tuebingen.de

Interactive Data Table: Expected Mass Spectrometry Fragments

| Ion | m/z (Expected) | Possible Formula | Description |

|---|---|---|---|

| [M]+ | 157 | C₅H₇N₃O₃ | Molecular Ion |

| [M-CH₃]+ | 142 | C₄H₄N₃O₃ | Loss of a methyl group |

| [M-HNCO]+ | 114 | C₄H₆N₂O₂ | Loss of isocyanic acid |

UV-Vis and Luminescence Spectroscopy

UV-Vis and luminescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of triazine derivatives is typically characterized by π → π* and n → π* transitions of the heterocyclic ring and its substituents. researchgate.netresearchgate.net For 1,3,5-triazinane-2,4,6-triones, the core structure contains carbonyl chromophores and nitrogen lone pairs which are expected to give rise to absorption bands in the ultraviolet region.

Detailed experimental data on the specific UV-Vis absorption maxima and luminescence properties of this compound are not extensively reported in the reviewed literature. However, studies on related triazine compounds indicate that the absorption bands are influenced by the nature of the substituents on the triazine ring. researchgate.netresearchgate.net Generally, the triazine ring itself can contribute to absorption in the UV region. researchgate.net Many triazine derivatives are also known to be fluorescent, with their emission properties being highly dependent on their specific structure and environment. nih.gov Further research would be required to fully characterize the photophysical properties of this specific dimethyl derivative.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

In a related study on 1,3,5-tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione, the six-membered heterocyclic ring was found to adopt a planar conformation, with the entire molecule exhibiting a propeller-like shape. nih.gov The dihedral angle between the benzene (B151609) rings and the heterocyclic ring was determined to be 74.0 (1)°. nih.gov While 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione lacks the bulky aryl substituents, DFT calculations would similarly predict a near-planar triazine ring, with the methyl groups oriented to minimize steric hindrance.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure of triazine derivatives, providing a deeper understanding of their reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory and Energetics

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability. icm.edu.pl

In a theoretical study of 2,4,6-trinitro-1,3,5-triazine, DFT calculations predicted a HOMO-LUMO gap of 12.49 eV, indicating a very stable molecule. icm.edu.pl For 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, DFT calculations have shown that the replacement of oxygen with sulfur atoms impacts the electronic structure, leading to a bathochromic shift in absorption bands. nih.govanu.edu.au This suggests a smaller HOMO-LUMO gap in the thione derivatives compared to their oxygen-containing counterparts like this compound.

Table 1: Frontier Molecular Orbital Energies of a Related Triazine Derivative (Note: Data for a representative related compound, 2,4,6-trinitro-1,3,5-triazine, is provided to illustrate the concept.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 12.49 |

Data is illustrative and based on a related compound.

Atomic Charge Distribution and Electrostatic Potentials

The distribution of atomic charges and the resulting electrostatic potential are critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. In a study of 2,4,6-trinitro-1,3,5-triazine, ab initio and DFT calculations were used to map the electrostatic potential. icm.edu.plresearchgate.net The results indicated large negative electrostatic potential regions near the nitro groups, identifying them as likely sites for reaction. icm.edu.plresearchgate.net

For this compound, the carbonyl oxygen atoms are expected to be regions of high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms would exhibit a positive electrostatic potential, marking them as sites for nucleophilic attack.

Computational Exploration of Tautomeric Forms and Energetic Stability in Related Systems

Tautomerism is a key consideration in the study of heterocyclic compounds. For a related system, N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, DFT calculations were employed to investigate the stability of its various tautomeric forms. researchgate.netnih.gov The study revealed that this triazine derivative can exist as three predominant tautomers. researchgate.netnih.gov Equilibrium constant calculations in the aqueous phase showed that the tautomeric equilibria between the most stable forms could be central to the molecule's biological activity. researchgate.netnih.gov

In the case of this compound, the presence of methyl groups on the nitrogen atoms prevents the common keto-enol tautomerism seen in unsubstituted or monosubstituted triazinanes. However, computational studies on related pyrimidine-2,4,6-trione derivatives have explored enhydrazine versus hydrazone tautomerism, highlighting the importance of considering such equilibria in related heterocyclic systems. researchgate.net

Reaction Mechanism Elucidation and Transition State Calculations

For example, the reaction of 1,3,5-triazine (B166579) with 1,3-binucleophiles has been mechanistically described, where the triazine ring undergoes cleavage and acts as a formyl group precursor. researchgate.net DFT calculations have been used to estimate the transition state energy for amino-imino proton exchange in 1,3,5-triazine derivatives, which proceeds through a four-membered ring. researchgate.net Such computational approaches would be essential to map the reaction coordinates and determine the activation energies for reactions involving this compound, such as hydrolysis or reactions with nucleophiles.

Advanced Materials Science and Catalysis Research

Exploration as a Building Block for Complex Molecular Architectures

The 1,3,5-triazine (B166579) ring serves as a versatile and robust scaffold for constructing complex, highly organized molecular structures. mdpi.comcam.ac.uk Its planar geometry and the ability to introduce three substituents at specific positions (2, 4, and 6) make it an ideal building block, or synthon, for creating larger, well-defined architectures such as dendrimers, macrocycles, and monodisperse oligomers. cam.ac.ukresearchgate.net

The most common precursor for these syntheses is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially replaced by various nucleophiles under controlled temperature conditions. researchgate.netmdpi.com This step-wise substitution allows for the precise construction of molecules with varied functionalities. mdpi.com In this context, 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione can be viewed as a pre-functionalized scaffold. With two nitrogen positions already occupied by methyl groups, the remaining N-H group offers a specific site for further chemical modification, enabling the synthesis of dissymmetrically substituted triazine structures. This targeted reactivity is crucial for designing molecules with specific recognition or self-assembly properties. The triazine core has been successfully incorporated into advanced materials for applications in solar cells and as a template for peptide synthesis. mdpi.comresearchgate.net

Role in Polymerization and Cross-linking Chemistry for Material Development

The inherent stability of the 1,3,5-triazinane-2,4,6-trione ring makes it a valuable component in polymer chemistry. Isocyanurate derivatives are frequently used to enhance the properties of polymeric materials. For instance, 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (triallyl isocyanurate), a structurally related compound, is widely employed as a crosslinking agent. When incorporated into polymer matrices, its three allyl groups can participate in polymerization reactions, forming a three-dimensional network structure. This cross-linking significantly improves the mechanical strength, thermal stability, and chemical resistance of the final material.

These cross-linked polymers find use in a variety of demanding applications, including coatings, adhesives, and elastomers. While this compound lacks the polymerizable allyl groups, its rigid core could be incorporated into a polymer backbone through functionalization of its remaining N-H position. This would create polymers with regularly spaced, stable heterocyclic units, potentially leading to materials with tailored thermal and mechanical properties. The thiol-ene reaction involving triazine derivatives is another efficient method for creating functional polymers and cross-linked networks. researchgate.net

Investigation in Supramolecular Assembly and Controlled Network Formation

The field of supramolecular chemistry heavily utilizes molecules capable of forming specific and directional non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net The 1,3,5-triazine ring is an exemplary building block in this regard. chim.it Derivatives like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) are well-known for their ability to form extensive hydrogen-bonded networks.

The 1,3,5-triazinane-2,4,6-trione core of the dimethyl derivative possesses both hydrogen bond donors (the N-H group) and acceptors (the three carbonyl oxygens and ring nitrogens). This allows it to participate in the formation of ordered supramolecular structures. researchgate.net Unlike its parent compound, cyanuric acid, which has three N-H donor sites, this compound has only one. This reduction in donor sites, combined with the presence of the methyl groups, offers a mechanism for controlling the dimensionality and pattern of the resulting hydrogen-bonded network. This controlled assembly is fundamental for developing functional materials used in anion recognition, sensing, and electronics. researchgate.net The triazine scaffold has been instrumental in creating various supramolecular topologies, including linear, branched, and macrocyclic oligomers. researchgate.net

Catalytic Applications and Ligand Design for Catalysis (e.g., relevance to NOx removal catalyst research for parent cyanuric acid)

While direct catalytic applications of this compound are not widely documented, its parent compound, cyanuric acid, has been extensively studied for the selective non-catalytic reduction (SNCR) of nitrogen oxides (NOx) in combustion exhaust gases. tandfonline.comect-journal.kzresearchgate.net When heated, cyanuric acid decomposes to form isocyanic acid (HNCO), which then reacts with nitric oxide (NO) to produce nitrogen (N₂), carbon dioxide (CO₂), and water. tandfonline.com Research has shown that this process can significantly reduce NOx concentrations. ect-journal.kzresearchgate.net Furthermore, the decomposition of cyanuric acid can be facilitated by catalysts such as zirconium or phosphorus compounds, allowing the NOx reduction to occur at lower temperatures (around 700°F to 1200°F). google.com

| Parameter | Observation | Reference |

|---|---|---|

| Process Type | Selective Non-Catalytic Reduction (SNCR) of NOx | tandfonline.comect-journal.kz |

| Reactant | Cyanuric Acid ((HNCO)₃) powder or slurry | ect-journal.kzresearchgate.net |

| Active Species | Isocyanic Acid (HNCO), formed from thermal decomposition | tandfonline.com |

| Optimal Temperature | 700°C to 800°C (in gas turbine exhaust) | ect-journal.kzresearchgate.net |

| Catalytic Decomposition | Zirconium and phosphorus catalysts can lower decomposition temperature to below 1000°F (approx. 538°C) | google.com |

| NOx Reduction Efficiency | Initial concentrations of 106-124 ppm reduced to as low as 18 ppm | ect-journal.kzresearchgate.net |

| Byproduct Formation | Generates N₂O emissions, which increase with the CYA/NOx ratio | ect-journal.kzresearchgate.net |

Beyond this specific application, the nitrogen atoms within the 1,3,5-triazine ring make excellent coordination sites for metal ions. Consequently, triazine derivatives are widely used as ligands in coordination chemistry and catalysis. rsc.orgresearchgate.net By modifying the substituents on the triazine ring, the electronic properties and steric environment of the resulting metal complex can be finely tuned. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been used to construct cobalt(II)-based metal-organic frameworks (MOFs) that serve as precursors for efficient electrocatalysts. rsc.org The design of such ligands is a cornerstone of modern catalysis, and the this compound structure represents a potential platform for developing new, specialized ligands.

Environmental Research and Fate Assessment

Study of Transformation Pathways in Environmental Matrices

No information was found regarding the transformation of 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione in environmental matrices.

Photolytic Degradation Processes

Data on the photolytic degradation of this compound, including degradation rates, pathways, and resulting byproducts under various light conditions, are not available in the reviewed literature.

Biodegradation Mechanisms and Microbial Interactions

There is no available research on the biodegradation of this compound. This includes a lack of information on microbial species capable of its degradation, the metabolic pathways involved, and the resulting breakdown products.

Sorption and Desorption Behavior in Soil and Aquatic Systems

Scientific studies detailing the sorption and desorption characteristics of this compound in soil and aquatic environments are not present in the available literature. Consequently, data regarding its mobility and partitioning behavior, such as sorption coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc), could not be located.

Influence of Environmental Parameters on Compound Reactivity and Mobility (e.g., pH, organic carbon content)

No studies were found that investigate how environmental factors such as pH, organic carbon content, temperature, or soil composition affect the reactivity, persistence, and mobility of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to triazine derivatives often rely on traditional heating methods that can be energy-intensive and time-consuming. nih.gov Future research should focus on developing more efficient and environmentally friendly synthetic protocols for 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and higher product purity. clockss.orgresearchgate.net Studies on other 1,3,5-triazine (B166579) derivatives have demonstrated the successful application of microwave-assisted methods, which can shorten reaction times from hours to mere minutes. mdpi.comnih.gov Investigating microwave-assisted pathways for the synthesis of this compound could provide a more sustainable and scalable production method. mdpi.com

Sonochemical Methods: Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative to conventional methods. nih.gov This technique can enhance reaction rates and yields, often under milder conditions and sometimes using water as a solvent, which significantly improves the environmental profile of the synthesis. mdpi.com The application of sonochemistry to the synthesis of this compound is a promising and unexplored area.

Solvent-Free and Catalytic Approaches: Moving towards solvent-free reaction conditions or employing recyclable catalysts aligns with the core principles of green chemistry. mdpi.comresearchgate.net Research into solid-state synthesis or the use of phase-transfer catalysts could minimize waste and reduce the environmental impact associated with organic solvents. mdpi.com

| Synthesis Technique | Potential Advantages for this compound |

| Microwave-Assisted | Rapid reaction times, higher yields, improved purity clockss.orgmdpi.com |

| Ultrasound-Assisted | Energy efficiency, use of aqueous media, shorter reaction times nih.govmdpi.com |

| Solvent-Free/Catalytic | Reduced waste, lower environmental impact, catalyst recyclability mdpi.comresearchgate.net |

Expansion of Coordination and Organometallic Chemistry with Diverse Metal Centers

The 1,3,5-triazine ring is a versatile scaffold capable of participating in various intermolecular interactions, including coordination with transition metals. researchgate.net However, the coordination chemistry of this compound is a nascent field.

Future studies could explore the synthesis and characterization of coordination complexes with a wide range of metal centers, including but not limited to:

Transition Metals: Investigating complexes with metals like palladium, silver, copper, and nickel could lead to novel catalysts, materials with interesting electronic properties, or antimicrobial agents. researchgate.netresearchgate.net

Lanthanides: The unique photoluminescent properties of lanthanide ions could be harnessed by creating complexes with this compound as a ligand, potentially leading to new optical materials.

Main Group Metals: The interaction of this triazine derivative with main group metals such as tin, aluminum, or magnesium could yield structurally diverse compounds with unique reactivity and applications. The sulfur analogue of cyanuric acid is known to form complexes with Group 2 metals. researchgate.net

The systematic exploration of these metal complexes would not only expand the fundamental understanding of the compound's electronic and steric properties but also pave the way for its use in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic Investigations for Dynamic Processes

While standard spectroscopic techniques like NMR and IR are used for routine characterization, advanced methods can provide deeper insights into the dynamic behavior of this compound. uni-tuebingen.de

Future research should employ dynamic NMR (DNMR) spectroscopy to study conformational changes, such as ring inversion or restricted rotation around the N-C bonds, as a function of temperature. libretexts.orgresearchgate.net These studies can reveal important thermodynamic and kinetic parameters associated with these processes. Furthermore, solid-state NMR could elucidate the precise molecular arrangement and intermolecular interactions within the crystal lattice, complementing data from X-ray crystallography. uni-tuebingen.de These advanced spectroscopic investigations are crucial for understanding the structure-property relationships that govern the compound's behavior and potential applications.

In-depth Computational Modeling of Complex Interactions and Reactivity

Computational chemistry provides a powerful lens through which to explore the properties and reactivity of molecules at the atomic level. For this compound, in-depth computational modeling is a largely unexplored frontier.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), electronic structure, and reaction energetics. rsc.org Such studies can guide synthetic efforts and help in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational dynamics, interactions with solvents, and potential binding modes with biological targets or metal ions.

Quantitative Structure-Activity Relationship (QSAR): If specific biological activities are identified, 3D-QSAR modeling could be used to correlate the structural features of this compound and its derivatives with their activity, guiding the design of more potent analogues. nih.gov Molecular docking studies have been effectively used for other triazine derivatives to predict their interaction with biological targets.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of structure, spectra, and reactivity rsc.org |

| Molecular Dynamics (MD) | Simulation of dynamic behavior and intermolecular interactions |

| QSAR/Molecular Docking | Guiding the design of biologically active derivatives nih.gov |

Exploration in Emerging Fields of Materials Science and Nanotechnology

The rigid and functionalizable 1,3,5-triazine core is an attractive building block for advanced materials. researchgate.net The potential of this compound in this domain is yet to be realized.

Polymer Chemistry: A related compound, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is utilized as a crosslinking agent and a monomer in the synthesis of various polymers, including those for ionogels and shape memory applications. sigmaaldrich.com Future research could investigate this compound as a monomer or additive in the development of novel polymers with enhanced thermal stability, flame retardancy, or specific mechanical properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the triazinane ring could be exploited to construct well-ordered supramolecular assemblies, such as liquid crystals or functional gels. researchgate.net

Nanotechnology: The functionalization of nanomaterials, such as graphene oxide or nanoparticles, with triazine derivatives has been explored for applications like targeted drug delivery. kashanu.ac.ir Investigating the use of this compound to modify the surface of nanomaterials could open up new possibilities in nanomedicine and nanoelectronics.

Strategies for Environmental Fate Prediction and Mitigation Technologies

Given that many triazine derivatives are used as herbicides, understanding the environmental fate of this compound is crucial for any potential large-scale application. wikipedia.org

A critical area for future research is the comprehensive assessment of its environmental profile. This includes:

Biodegradation Studies: Investigating the biodegradability of the compound in various environmental compartments (soil, water, sediment) is essential. Studies on the related cyanuric acid have shown that it is biodegradable under various conditions, primarily through hydrolysis to carbon dioxide and ammonia. nih.govnih.gov Similar pathways may exist for its dimethyl derivative.

Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes, such as photolysis and hydrolysis under different pH conditions, should be evaluated.

Toxicity and Bioaccumulation: Ecotoxicological studies are needed to determine its potential impact on aquatic and terrestrial organisms and to assess its potential for bioaccumulation in the food chain.

Mitigation Technologies: Should the compound prove to be persistent or toxic, research into mitigation technologies, such as advanced oxidation processes or bioremediation strategies, would be necessary to manage its potential environmental release.

Q & A

Q. How do structural modifications (e.g., alkyl chain length) influence the bioactivity of triazinane-trione derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Compare IC₅₀ values for methyl vs. cyclohexyl derivatives in antiviral assays .

- LogP calculations : Predict membrane permeability using ChemDraw .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.